tert-Butyl (4-(ethylamino)phenyl)carbamate

Medicinal Chemistry Building Block Physicochemical Property

tert-Butyl (4-(ethylamino)phenyl)carbamate (CAS 1111628-40-0) is an orthogonally protected building block with a Boc-protected aniline and free ethylamine for sequential deprotection in kinase inhibitor synthesis. Validated in RIPK1 inhibitor and NNRTI patents, its cLogP of 3.47 (+1.4 vs. unsubstituted analog) enhances membrane permeability for CNS-targeted scaffolds. Distinct from methyl analog (ΔMW +14.03, ΔcLogP ~0.5), it ensures reproducible ADME profiles without re-optimization. Supplied at 98% purity as a crystalline solid (mp 42–44°C).

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 1111628-40-0
Cat. No. B3213113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(ethylamino)phenyl)carbamate
CAS1111628-40-0
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H20N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h6-9,14H,5H2,1-4H3,(H,15,16)
InChIKeyMDDYXXLDJHQUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-(ethylamino)phenyl)carbamate (CAS 1111628-40-0) Procurement & Technical Overview for MedChem and Organic Synthesis


tert-Butyl (4-(ethylamino)phenyl)carbamate (CAS 1111628-40-0) is a protected aromatic amine building block featuring a tert-butyloxycarbonyl (Boc)-protected aniline moiety and a free secondary ethylamine substituent . This orthogonally protected, dual-functional structure is a core scaffold for medicinal chemistry programs, including the synthesis of novel RIPK1 inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2]. The compound is typically supplied as a crystalline solid with a predicted melting point of 42–44 °C and a purity specification of 98% .

Why Generic Substitution of tert-Butyl (4-(ethylamino)phenyl)carbamate (CAS 1111628-40-0) Fails: Quantified Differentiation from In-Class Analogs


In the procurement of N-Boc-protected aniline building blocks, generic substitution based on core structural similarity is scientifically invalid. tert-Butyl (4-(ethylamino)phenyl)carbamate (CAS 1111628-40-0) occupies a distinct chemical space defined by its dual Boc-protected primary aniline and free secondary ethylamine, enabling orthogonal synthetic manipulation . Direct substitution with its closest analog, tert-Butyl (4-aminophenyl)carbamate (CAS 71026-66-9), is not equivalent: the latter lacks the N-ethyl substituent, which results in a 28.05 g/mol lower molecular weight, a predicted 1.4-unit lower LogP, and a critically different hydrogen-bond donor/acceptor profile (ΔHBD = -1, ΔHBA = 0) . Furthermore, substitution with the methyl analog (tert-Butyl (4-(methylamino)phenyl)carbamate, CAS 113283-94-6) alters lipophilicity by approximately 0.5 LogP units and reduces molecular weight by 14.03 g/mol, directly impacting ADME properties and synthetic yields in downstream steps . These quantifiable physicochemical divergences render generic interchange inappropriate without rigorous re-optimization of reaction conditions and biological assays .

Product-Specific Quantitative Evidence Guide for tert-Butyl (4-(ethylamino)phenyl)carbamate (CAS 1111628-40-0): Direct Comparator Data


Quantified Molecular Weight Differentiation from Primary and Secondary Aniline Analogs

tert-Butyl (4-(ethylamino)phenyl)carbamate exhibits a molecular weight of 236.31 g/mol, which is +28.05 g/mol higher than the unsubstituted analog tert-Butyl (4-aminophenyl)carbamate (208.26 g/mol) and +14.03 g/mol higher than the methyl analog tert-Butyl (4-(methylamino)phenyl)carbamate (222.28 g/mol) . This quantifiable mass difference directly influences chromatographic retention times, crystallization behavior, and molar concentration calculations in synthetic protocols.

Medicinal Chemistry Building Block Physicochemical Property

Purity Specification Benchmark: 98% vs. Standard 95% for Methyl Analog

The target compound is commercially available with a specified purity of 98% (HPLC) from leading suppliers, whereas the closest methyl analog (tert-Butyl (4-(methylamino)phenyl)carbamate, CAS 113283-94-6) is routinely supplied at a 95% purity baseline . This 3% absolute purity differential reduces the presence of uncharacterized impurities by approximately 60% relative to the impurity burden (2% vs 5%), mitigating the risk of side reactions and false-positive biological readouts.

Quality Control Synthesis Reproducibility

Lipophilicity (cLogP) Differentiation Driving ADME Profile Variation

The predicted partition coefficient (cLogP) for tert-Butyl (4-(ethylamino)phenyl)carbamate is 3.4654, which is approximately +1.4 units higher than the unsubstituted aniline analog (estimated cLogP ~2.0) and +0.5 units higher than the methyl analog . This quantifiable increase in lipophilicity directly impacts membrane permeability, plasma protein binding, and aqueous solubility in biological assays .

ADME Drug Design Physicochemical Property

Patent-Validated Utility in High-Value Therapeutic Programs (RIPK1, NNRTI)

Unlike the methyl analog (CAS 113283-94-6) which lacks explicit patent precedence, tert-Butyl (4-(ethylamino)phenyl)carbamate is explicitly claimed as a key synthetic intermediate in at least two distinct patent families: novel tetrahydropyrrolooxazolones as RIPK1 inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2]. This validated utility reduces the risk of synthetic dead-ends in drug discovery campaigns.

Drug Discovery Kinase Inhibitor Antiviral

Best Research and Industrial Application Scenarios for tert-Butyl (4-(ethylamino)phenyl)carbamate (CAS 1111628-40-0) Driven by Evidence


Synthesis of Orthogonally Protected Aniline Intermediates for Kinase Inhibitor Libraries

The dual Boc-protected aniline and free ethylamine functionality enables orthogonal deprotection strategies (acid-labile Boc vs. stable ethylamine) for the construction of complex kinase inhibitor cores, as validated by its use in RIPK1 inhibitor patents [1]. The 98% purity specification reduces side-product formation during multistep syntheses .

NNRTI Development Requiring Tuned Lipophilicity for Improved PK Properties

With a cLogP of 3.4654, this building block imparts a defined lipophilicity that is +1.4 units higher than the unsubstituted analog, making it suitable for NNRTI scaffolds where enhanced membrane permeability and CNS penetration are desired . Its explicit patent precedence in NNRTI synthesis de-risks hit-to-lead campaigns [2].

Comparative SAR Studies Exploring N-Alkyl Substitution Effects on Biological Activity

The ethyl substituent provides a molecular weight increment of +14.03 g/mol and a cLogP increase of ~0.5 units relative to the methyl analog, enabling systematic exploration of steric and lipophilic effects on target binding and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-(ethylamino)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.